![molecular formula C26H36N2O3 B11100585 4-(Heptyloxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11100585.png)
4-(Heptyloxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Heptyloxy)-N’-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of heptyloxy and pentyloxy groups attached to a benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptyloxy)-N’-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide typically involves the following steps:
Formation of the Aldehyde Intermediate: The starting material, 4-(pentyloxy)benzaldehyde, is synthesized through the etherification of 4-hydroxybenzaldehyde with pentanol under acidic conditions.
Condensation Reaction: The aldehyde intermediate is then reacted with 4-(heptyloxy)benzohydrazide in the presence of a suitable catalyst, such as acetic acid, to form the desired hydrazone product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Heptyloxy)-N’-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms like hydrazines.
Substitution: Substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-(Heptyloxy)-N’-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Heptyloxy)-N’-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as oxidative stress response, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
4-(Heptyloxy)benzoic Acid: Shares the heptyloxy group but differs in the functional group attached to the benzene ring.
4-Heptyloxyphenol: Contains the heptyloxy group attached to a phenol ring, showing antibacterial activity.
(4E)-4-{[4-(heptyloxy)phenyl]methylidene}-3-methyl-4,5-dihydro-1,2-oxazol-5-one: Another compound with a heptyloxy group, used in scientific research.
Uniqueness
4-(Heptyloxy)-N’-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide is unique due to its specific combination of heptyloxy and pentyloxy groups attached to a benzohydrazide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C26H36N2O3 |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
4-heptoxy-N-[(E)-(4-pentoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C26H36N2O3/c1-3-5-7-8-10-20-31-25-17-13-23(14-18-25)26(29)28-27-21-22-11-15-24(16-12-22)30-19-9-6-4-2/h11-18,21H,3-10,19-20H2,1-2H3,(H,28,29)/b27-21+ |
InChI Key |
UJBFAPQHIGCJCK-SZXQPVLSSA-N |
Isomeric SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCCCCC |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


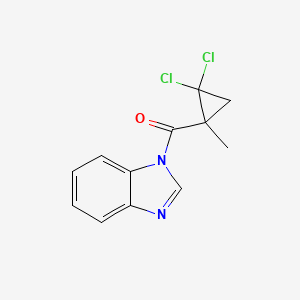
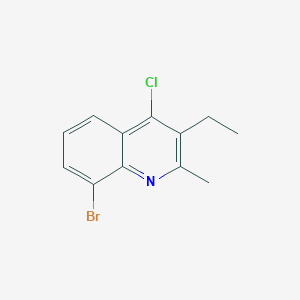
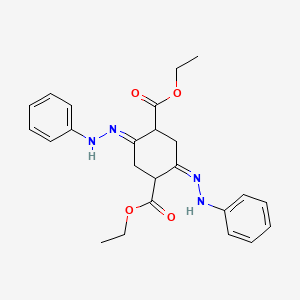
![prop-2-en-1-yl (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B11100542.png)
![N-(3-chlorophenyl)-N'-[hydroxy(diphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B11100549.png)
![(6-Chloro-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid](/img/structure/B11100554.png)
![N'-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11100562.png)
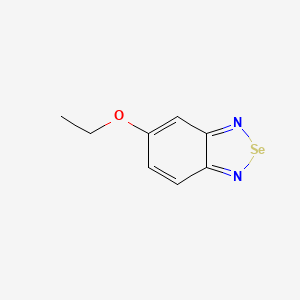
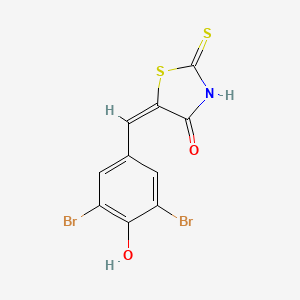
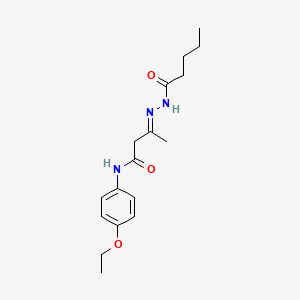
![1'-[1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11100582.png)
![N'-[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide](/img/structure/B11100591.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B11100598.png)
![2-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11100608.png)
